molecular formula C19H11N3O4 B2817727 N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide CAS No. 922100-10-5

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide

Cat. No. B2817727
CAS RN: 922100-10-5
M. Wt: 345.314
InChI Key: ZYEKGDHDVRWBLX-UHFFFAOYSA-N
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Description

“N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide” is a benzofuran derivative. Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have potential applications in many aspects, making these substances potential natural drug lead compounds .


Synthesis Analysis

Benzofuran compounds can be synthesized by various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling, which has fewer side reactions and high yield, conducive to the construction of complex benzofuran ring systems .


Molecular Structure Analysis

The chemical structure of benzofuran is composed of fused benzene and furan rings . Benzofuran derivatives are essential compounds that hold vital biological activities to design novel therapies with enhanced efficacy compared to conventional treatments .


Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For instance, a series of new potent antiviral benzofuran derivatives can be synthesized by naturally occurring furanone compounds .


Physical And Chemical Properties Analysis

Benzofuran compounds have versatile physicochemical properties due to their heterocyclic structure . These properties make them an important basis for medicinal chemistry .

Scientific Research Applications

Anti-Tumor Activity

Benzofuran compounds, including the one , have shown strong biological activities such as anti-tumor . They have been utilized as anticancer agents . For instance, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been synthesized and evaluated for their anticancer activity against the human ovarian cancer cell line A2780 .

Antibacterial Activity

Benzofuran compounds have demonstrated antibacterial activities . The compounds were tested for their cytotoxic properties on human cancer cells and healthy cells, and they were screened for antibacterial activities using standard and clinical strains .

Anti-Oxidative Activity

Benzofuran compounds have shown anti-oxidative activities . These compounds have potential applications in many aspects, making them potential natural drug lead compounds .

Anti-Viral Activity

Benzofuran compounds have demonstrated anti-viral activities . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Alzheimer’s Disease Treatment

Benzofuran derivatives have been studied for their therapeutic potency in treating Alzheimer’s Disease . Their anti-AChE activities were assayed, utilizing freshly prepared AChE from rats brain homogenate and donepezil as the reference compound .

Synthesis of Complex Benzofuran Derivatives

Benzofuran compounds are used in the synthesis of complex benzofuran derivatives . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

Future Directions

Given their strong biological activities and potential applications, benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide . Future research directions may include the development of novel benzofuran derivatives with enhanced efficacy and safety profiles, as well as the exploration of their potential applications in treating various diseases .

properties

IUPAC Name

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11N3O4/c23-17(15-9-11-5-1-3-7-13(11)24-15)20-19-22-21-18(26-19)16-10-12-6-2-4-8-14(12)25-16/h1-10H,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYEKGDHDVRWBLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NN=C(O3)NC(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide

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